

Expressing and Purifying Recombinant Human Carbonic Anhydrase VI: Application Notes and Protocols

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Abstract

This document provides a comprehensive guide for the expression and purification of recombinant human carbonic anhydrase VI (CA-VI). Human CA-VI, the only secreted isoform of the carbonic anhydrase family, is a zinc-metalloenzyme involved in various physiological processes, including taste perception and pH regulation in saliva.[1] The protocols detailed herein focus on the expression of a hexa-histidine-tagged (His-tagged) human CA-VI in *Escherichia coli* and its subsequent purification using a multi-step chromatographic process. While *E. coli* expression yields a non-glycosylated form of the protein, which may differ from the native glycosylated enzyme, this system offers a rapid and high-yield approach for producing CA-VI for structural and functional studies. The protocols cover cloning, expression, purification, and activity assessment of the recombinant protein.

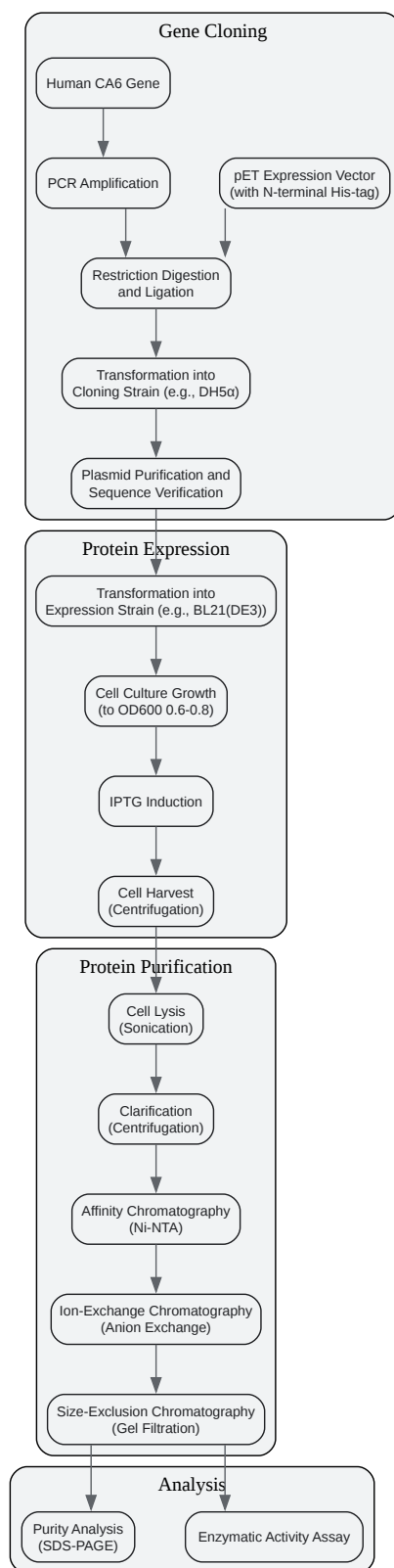
Introduction

Human Carbonic Anhydrase VI (CA-VI), also known as gustin, is primarily secreted by the salivary glands.[2] It plays a crucial role in maintaining the pH homeostasis of saliva and has been implicated in taste perception.[1] The study of human CA-VI is essential for understanding its physiological functions and its potential as a therapeutic target. Producing a sufficient quantity of pure and active recombinant human CA-VI is a prerequisite for such studies. This

guide outlines a robust methodology for its expression in E. coli and a multi-step purification strategy to obtain a highly pure and active enzyme.

Experimental Workflow Overview

The overall process for expressing and purifying recombinant human CA-VI is depicted in the workflow diagram below. The process begins with the cloning of the human CA6 gene into a suitable E. coli expression vector. This is followed by the transformation of the expression vector into a competent E. coli strain. Subsequently, protein expression is induced, and the bacterial cells are harvested and lysed. The recombinant CA-VI is then purified from the cell lysate using a series of chromatographic techniques. Finally, the purity and activity of the purified protein are assessed.



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Caption: Overall workflow for recombinant human CA-VI expression and purification.

Detailed Protocols

Cloning of Human CA-VI into an Expression Vector

This protocol describes the cloning of the human CA6 gene (coding sequence) into a pET-based expression vector, which will add an N-terminal His-tag to the recombinant protein.

Materials:

- Human CA6 cDNA template
- Forward and reverse primers with appropriate restriction sites (e.g., NdeI and XhoI)
- High-fidelity DNA polymerase
- pET expression vector (e.g., pET-28a)
- Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers
- T4 DNA ligase and buffer
- Competent E. coli cloning strain (e.g., DH5α)
- LB agar plates with appropriate antibiotic (e.g., kanamycin for pET-28a)
- Plasmid purification kit

Protocol:

- **PCR Amplification:** Amplify the CA6 coding sequence from the cDNA template using PCR with the designed forward and reverse primers.
- **Purification of PCR Product:** Purify the amplified PCR product using a PCR purification kit.
- **Restriction Digestion:** Digest both the purified PCR product and the pET expression vector with the selected restriction enzymes (e.g., NdeI and XhoI) for 2-3 hours at 37°C.
- **Purification of Digested Products:** Purify the digested vector and insert from an agarose gel using a gel extraction kit.

- Ligation: Ligate the digested insert into the digested vector using T4 DNA ligase at 16°C overnight.
- Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.
- Colony Screening and Plasmid Purification: Select several colonies and grow them in liquid LB medium. Purify the plasmid DNA using a plasmid purification kit.
- Verification: Verify the correct insertion of the CA6 gene by restriction digestion and DNA sequencing.

Expression of Recombinant Human CA-VI in E. coli

This protocol details the induction of His-tagged human CA-VI expression in the E. coli BL21(DE3) strain.

Materials:

- Verified pET-CA6 expression plasmid
- Competent E. coli expression strain (e.g., BL21(DE3))
- Luria-Bertani (LB) medium
- Appropriate antibiotic (e.g., kanamycin)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Protocol:

- Transformation: Transform the pET-CA6 plasmid into competent E. coli BL21(DE3) cells.
- Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Main Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.^[3]

- Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[1][4][5][6]
- Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.[6]
- Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Storage: Discard the supernatant and store the cell pellet at -80°C until further use.

Purification of Recombinant Human CA-VI

This multi-step purification protocol involves affinity, ion-exchange, and size-exclusion chromatography.

Materials:

- Frozen cell pellet
- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
- Lysozyme
- DNase I
- Sonicator
- High-speed centrifuge

Protocol:

- Resuspension: Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
- Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. [7] Add DNase I and sonicate the cell suspension on ice until it is no longer viscous.
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.

- **Supernatant Collection:** Carefully collect the supernatant, which contains the soluble His-tagged CA-VI.

Materials:

- Clarified cell lysate
- Ni-NTA affinity column
- Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Protocol:

- **Column Equilibration:** Equilibrate the Ni-NTA column with Lysis Buffer.
- **Sample Loading:** Load the clarified cell lysate onto the equilibrated column.
- **Washing:** Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
- **Elution:** Elute the bound protein with Elution Buffer.
- **Fraction Collection:** Collect the eluted fractions.

Materials:

- Eluted fractions from affinity chromatography
- Anion exchange column (e.g., Q-Sepharose)
- Buffer A (20 mM Tris-HCl pH 8.0)
- Buffer B (20 mM Tris-HCl pH 8.0, 1 M NaCl)

Protocol:

- **Buffer Exchange:** Exchange the buffer of the pooled fractions from the affinity step to Buffer A using dialysis or a desalting column.
- **Column Equilibration:** Equilibrate the anion exchange column with Buffer A.
- **Sample Loading:** Load the buffer-exchanged sample onto the column.
- **Washing:** Wash the column with Buffer A.
- **Elution:** Elute the bound protein using a linear gradient of 0-100% Buffer B.
- **Fraction Collection:** Collect the fractions containing the protein of interest.

Materials:

- Pooled and concentrated fractions from ion-exchange chromatography
- Size-exclusion chromatography column (e.g., Superdex 200)
- SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

- **Column Equilibration:** Equilibrate the size-exclusion column with SEC Buffer.
- **Sample Loading:** Load the concentrated protein sample onto the column.
- **Elution:** Elute the protein with SEC Buffer.
- **Fraction Collection:** Collect the fractions corresponding to the expected molecular weight of CA-VI.
- **Purity Analysis:** Analyze the purity of the fractions by SDS-PAGE. Pool the purest fractions.

Quantitative Data Summary

Purification Step	Total Protein (mg)	CA-VI Activity (Units)	Specific Activity (Units/mg)	Yield (%)	Purity (%)
Clarified Lysate	500	1000	2	100	~5
Ni-NTA Eluate	50	900	18	90	~70
Anion Exchange Eluate	35	850	24.3	85	~90
Size-Exclusion Eluate	25	800	32	80	>95

Note: The values presented in this table are representative and may vary depending on the expression levels and purification efficiency.

Characterization of Purified Recombinant Human CA-VI

Purity Assessment by SDS-PAGE

The purity of the recombinant human CA-VI at different stages of purification should be assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The expected molecular weight of the His-tagged human CA-VI is approximately 35 kDa.[4]

Enzymatic Activity Assay

The enzymatic activity of carbonic anhydrase can be determined by monitoring the hydrolysis of a substrate such as 4-nitrophenyl acetate (4-NPA). The rate of 4-nitrophenol production is measured spectrophotometrically at 400 nm.[5]

Materials:

- Purified recombinant human CA-VI

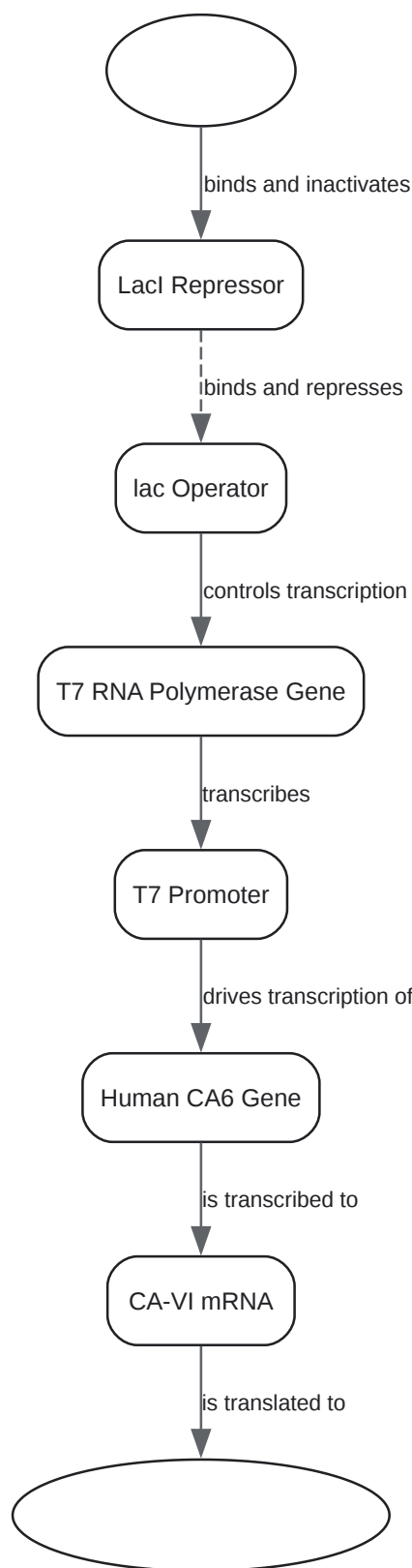
- Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5[5]
- Substrate: 4-Nitrophenyl Acetate (4-NPA) stock solution (100 mM in acetone)[5]
- 96-well plate
- Plate reader

Protocol:

- Dilute the purified CA-VI to a suitable concentration in Assay Buffer.
- Dilute the 4-NPA stock solution to 2 mM in Assay Buffer.[5]
- Add 50 μ L of the diluted enzyme to the wells of a 96-well plate.
- Initiate the reaction by adding 50 μ L of the 2 mM 4-NPA solution.[5]
- Immediately measure the increase in absorbance at 400 nm over time in a kinetic mode for 5 minutes.[5]
- Calculate the specific activity based on the rate of reaction and the amount of enzyme used.

Signaling Pathway and Logical Relationships

The induction of protein expression in the pET system is a well-defined pathway. The following diagram illustrates the logical relationship of IPTG induction leading to the expression of the target protein, in this case, human CA-VI.



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Caption: IPTG induction pathway for recombinant protein expression in E. coli.

Conclusion

The protocols described in this document provide a comprehensive framework for the successful expression and purification of recombinant human CA-VI in *E. coli*. The multi-step purification strategy ensures a high degree of purity, and the activity assay allows for the functional characterization of the purified enzyme. This methodology will be valuable for researchers investigating the structure, function, and therapeutic potential of human carbonic anhydrase VI.

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